molecular formula C11H21ClN2O4 B2443928 methyl 4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylate hydrochloride CAS No. 2171902-24-0

methyl 4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylate hydrochloride

Cat. No.: B2443928
CAS No.: 2171902-24-0
M. Wt: 280.75
InChI Key: GSLPBLHBGBKNKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

methyl 4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylate hydrochloride is a chemical compound with the molecular formula C11H20N2O4·HCl. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylate hydrochloride typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by esterification of the carboxyl group. The reaction conditions often include the use of a base such as triethylamine and a coupling reagent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using flow microreactor systems. These systems offer a more efficient and sustainable method for the synthesis of tert-butyl esters, including this compound .

Chemical Reactions Analysis

Types of Reactions

methyl 4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions include N-oxides, alcohols, and substituted pyrrolidine derivatives .

Scientific Research Applications

methyl 4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing selective reactions at other functional sites. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological targets such as enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

methyl 4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylate hydrochloride is unique due to its specific combination of a Boc-protected amino group and an esterified carboxyl group on a pyrrolidine ring. This structure provides distinct reactivity and stability, making it valuable in various synthetic and research applications .

Properties

IUPAC Name

methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4.ClH/c1-11(2,3)17-10(15)13-8-6-12-5-7(8)9(14)16-4;/h7-8,12H,5-6H2,1-4H3,(H,13,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSLPBLHBGBKNKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCC1C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.